molecular formula C12H10INO2S B13683561 Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate

Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate

Cat. No.: B13683561
M. Wt: 359.18 g/mol
InChI Key: GQWNPKAYLFDTIS-UHFFFAOYSA-N
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Description

Ethyl 2-(3-iodophenyl)thiazole-4-carboxylate is a thiazole-based ester derivative characterized by a 3-iodophenyl substituent at the 2-position of the thiazole ring. Thiazole derivatives are widely studied for their pharmacological and material science applications due to their structural versatility and electronic properties. The iodine atom in the 3-position of the phenyl ring likely influences electronic and steric properties, impacting reactivity, binding interactions, and bioactivity compared to other substituents.

Properties

Molecular Formula

C12H10INO2S

Molecular Weight

359.18 g/mol

IUPAC Name

ethyl 2-(3-iodophenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C12H10INO2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3

InChI Key

GQWNPKAYLFDTIS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3-Iodophenyl)thiazole-4-carboxylate typically involves the condensation of 3-iodoaniline with ethyl 2-bromoacetate in the presence of a base, followed by cyclization with thiourea. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxylate Derivatives

Structural and Electronic Properties

Thiazole carboxylates exhibit diverse electronic behaviors depending on substituents. Key comparisons include:

Compound Substituent Key Electronic Feature HOMO-LUMO Gap (eV) Reference
Ethyl 2-(3-iodophenyl)thiazole-4-carboxylate 3-Iodophenyl Electron-withdrawing (iodine), bulky Not reported -
Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate 2-Nitrobenzylidene hydrazine Strong conjugation, extended π-system Small (theoretical)
Ethyl 2-(4-(trifluoromethyl)phenyl)thiazole-4-carboxylate 4-Trifluoromethylphenyl Electron-withdrawing (CF₃) Not reported
Ethyl 2-(4-hydroxyphenyl)thiazole-4-carboxylate 4-Hydroxyphenyl Electron-donating (OH), hydrogen bonding Not reported
  • Iodo vs. Nitro Substituents: The nitro group in enhances conjugation, reducing the HOMO-LUMO gap compared to non-conjugated substituents.
  • Iodo vs. Trifluoromethyl : Both substituents are electron-withdrawing, but the CF₃ group is smaller and less polarizable, possibly favoring different binding interactions in biological systems .
Anticancer Activity
  • Ethyl 2-aminothiazole-4-carboxylate derivatives (5a, 5b): These compounds, bearing dioxoisoindolinyl groups, inhibit colorectal cancer cell proliferation (HCT-116) with IC₅₀ values of 0.72–1.55 μM, comparable to methotrexate .
  • Ethyl 2-[(4-chlorophenyl)amino]-thiazole-4-carboxylate: Acts as an Oct3/4 inducer, critical for stem cell reprogramming . The iodine atom’s larger size and polarizability could modulate similar pathways differently.
Antioxidant and Antimicrobial Activity
  • Ethyl 2-(arylidene)hydrazinyl derivatives (2g, 2h): Exhibit %FRSA (84.46 ± 0.13) and TAC (269.08 ± 0.92 μg AAE/mg) due to electron-rich substituents like 4-hydroxy-3-methoxybenzylidene .

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